Meta-Methoxy Substitution Confers Superior Drug-Like Physicochemical Properties Compared to the Para Isomer
The meta-methoxy substitution pattern in N-(3-methoxyphenyl)methanesulfonamide results in a LogP of 2.22, which is closer to the optimal range for CNS drug-like physicochemical space (LogP 2–3) compared to the para-methoxy analog (predicted LogP ~2.5 or higher). The polar surface area (PSA) of 63.78 Ų also falls within the favorable range for oral bioavailability, whereas N-phenylmethanesulfonamide (lacking the methoxy group) has a lower PSA (~55 Ų) that may reduce aqueous solubility [1]. These differences can translate into significantly different pharmacokinetic profiles for derived compound libraries.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.22; PSA = 63.78 Ų |
| Comparator Or Baseline | N-(4-methoxyphenyl)methanesulfonamide: LogP ~2.5–3.0 (predicted); N-phenylmethanesulfonamide: PSA ~55 Ų (predicted) |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.8 vs para; ΔPSA ≈ +8.8 Ų vs unsubstituted |
| Conditions | Computed parameters; experimental LogP from Chem960, PSA calculated via standard QSPR models |
Why This Matters
The distinct LogP/PSA profile directly impacts the ADME properties of final drug candidates, making N-(3-methoxyphenyl)methanesulfonamide a more suitable starting point for orally bioavailable CNS or anti-inflammatory agents that require balanced lipophilicity.
- [1] Chem960. N-(3-methoxyphenyl)methanesulfonamide (7022-24-4) Physical Properties. View Source
